molecular formula C16H16ClNO3 B4224728 N-(4-chlorophenyl)-3-(4-methoxyphenoxy)propanamide

N-(4-chlorophenyl)-3-(4-methoxyphenoxy)propanamide

Cat. No.: B4224728
M. Wt: 305.75 g/mol
InChI Key: NZKCRTAIVPGYTH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(4-methoxyphenoxy)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group and a methoxyphenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-3-(4-methoxyphenoxy)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and 4-methoxyphenol as the primary starting materials.

    Formation of Intermediate: The 4-chloroaniline is first reacted with a suitable acylating agent, such as acryloyl chloride, to form an intermediate compound.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-methoxyphenol in the presence of a base, such as potassium carbonate, to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale, either batch or continuous processes can be employed.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)-3-(4-methoxyphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-3-(4-methoxyphenoxy)propanamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: It is used in biological studies to understand its interaction with various biomolecules and its potential effects on cellular processes.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(4-methoxyphenoxy)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation and pain, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

    N-(4-chlorophenyl)-3-phenoxypropanamide: Lacks the methoxy group, which may result in different chemical and biological properties.

    N-(4-methoxyphenyl)-3-(4-chlorophenoxy)propanamide: The positions of the methoxy and chloro groups are reversed, potentially affecting its reactivity and applications.

Uniqueness: N-(4-chlorophenyl)-3-(4-methoxyphenoxy)propanamide is unique due to the presence of both the chlorophenyl and methoxyphenoxy groups, which confer distinct chemical and biological properties. This structural combination may enhance its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-(4-methoxyphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-20-14-6-8-15(9-7-14)21-11-10-16(19)18-13-4-2-12(17)3-5-13/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKCRTAIVPGYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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